molecular formula C9H19N B2655225 1-(2-Methylcyclohexyl)ethan-1-amine CAS No. 1559719-98-0

1-(2-Methylcyclohexyl)ethan-1-amine

Cat. No.: B2655225
CAS No.: 1559719-98-0
M. Wt: 141.258
InChI Key: KLYXVEVQBRCEKX-UHFFFAOYSA-N
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Description

1-(2-Methylcyclohexyl)ethan-1-amine is an organic compound with the molecular formula C9H19N It is a primary amine, characterized by the presence of an amine group (-NH2) attached to a cyclohexane ring substituted with a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylcyclohexyl)ethan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 2-methylcyclohexanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 2-methylcyclohexanone in the presence of ammonia. This method is favored for its efficiency and scalability, allowing for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylcyclohexyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Methylcyclohexyl)ethan-1-amine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research explores its potential as a building block for drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-Methylcyclohexyl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes or receptors. This interaction can modulate various biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2-methylcyclohexyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-7-5-3-4-6-9(7)8(2)10/h7-9H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYXVEVQBRCEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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